Laudexium

Descripción general

Descripción

El metilsulfato de laudecio es un fármaco bloqueador neuromuscular o relajante muscular esquelético de la categoría de fármacos bloqueadores neuromusculares no despolarizantes. Se utilizaba de forma adyuvante en la anestesia quirúrgica para facilitar la intubación endotraqueal y para proporcionar relajación muscular esquelética durante la cirugía o la ventilación mecánica . Aunque ya no se utiliza en la práctica clínica, se introdujo clínicamente a principios de la década de 1950 .

Métodos De Preparación

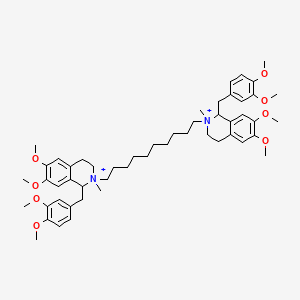

El metilsulfato de laudecio se sintetiza mediante una serie de reacciones químicas que implican bis(sales de amonio cuaternario) derivadas de la laudanosina . La ruta sintética implica la reacción de 1,10-decanediyl bis(3,4-dimetoxi bencil)-6,7-dimetoxi-2-metil-1,2,3,4-tetrahidroisoquinolinium con sulfato de metilo . Las condiciones de reacción suelen implicar el uso de disolventes y reactivos como el dimetilsulfóxido (DMSO), el polietilenglicol (PEG) y el Tween 80 .

Análisis De Reacciones Químicas

Decomposition Pathways

Under thermal or acidic conditions, laudexium methylsulfate may undergo decomposition, releasing sulfuric acid and the parent amine:

This mirrors common quaternary ammonium salt decomposition, which typically occurs at elevated temperatures or under acidic hydrolysis .

Data Table: Decomposition Factors

| Factor | Impact |

|---|---|

| Temperature | Accelerates hydrolysis |

| pH | Low pH enhances decomposition |

| Catalysts | Acidic conditions |

Catalytic Roles

As a quaternary ammonium salt, this compound methylsulfate may act as a phase-transfer catalyst or ionic mediator in reactions involving polar and nonpolar substrates. For example:

This water-gas shift reaction (Table 7 in ) is a key gasification process, where catalysts stabilize intermediates and enhance reaction rates. While this compound-specific data is sparse, its ionic structure suggests potential in facilitating acid-base or redox steps .

Data Table: Gasification Reactions

| Reaction | ΔH (MJ/kmol) |

|---|---|

| C + H₂O → CO + H₂ | +131 |

| CO + H₂O → CO₂ + H₂ | -41 |

| CH₄ + H₂O → CO₂ + 3H₂ | +206 |

Kinetic and Mechanistic Insights

The kinetics of this compound methylsulfate’s reactions likely follow Arrhenius principles (). For example, its role in acid-catalyzed esterifications could involve transition-state stabilization:

Here, the methylsulfate ion may act as a Brønsted acid, lowering activation energy for hydrolysis .

Data Table: Kinetic Parameters

| Reaction Type | Rate Law |

|---|---|

| Hydrolysis | |

| Acid catalysis |

Environmental and Industrial Implications

In gasification or combustion processes, this compound methylsulfate may interact with sulfur-containing pollutants (e.g., H₂S, SO₂) via ion exchange:

This aligns with studies on catalytic sulfur removal in syngas production .

Aplicaciones Científicas De Investigación

Introduction to Laudexium

This compound metilsulfate is a non-depolarizing neuromuscular blocking agent that has historically been utilized in surgical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures or mechanical ventilation. Although it was introduced in the early 1950s, its clinical use has diminished due to safety concerns, specifically regarding post-operative re-curarization effects, which have led to the preference for newer agents in clinical practice .

Chemical Properties and Mechanism of Action

This compound metilsulfate operates by antagonizing acetylcholine at the postsynaptic nicotinic receptors, thereby preventing muscle contraction. This mechanism is characteristic of non-depolarizing neuromuscular blockers, which can be reversed by anticholinesterases, allowing for recovery of neuromuscular function after surgery .

Comparison with Other Neuromuscular Blockers

| Compound | Type | Onset of Action | Duration of Action | Potency |

|---|---|---|---|---|

| This compound | Non-depolarizing | Slow | Long | Moderate |

| d-Tubocurarine | Non-depolarizing | Moderate | Moderate | Higher |

| Suxamethonium | Depolarizing | Rapid | Short | Very High |

| Pancuronium | Non-depolarizing | Moderate | Long | High |

Applications in Scientific Research

This compound metilsulfate has been examined across various fields of scientific research, particularly in pharmacology and anesthesiology. Its applications can be categorized as follows:

Pharmacological Studies

- Mechanism Exploration : Research has focused on elucidating the pharmacodynamics and pharmacokinetics of this compound, particularly how it interacts with neuromuscular junctions and its competitive antagonism of acetylcholine .

- Comparative Studies : Investigations comparing this compound with other neuromuscular blockers have provided insights into its efficacy and safety profiles, leading to a better understanding of muscle relaxants in clinical settings .

Clinical Trials

Although this compound is no longer widely used clinically, historical clinical trials have contributed to the understanding of neuromuscular blocking agents. These studies often focused on:

- Efficacy in Surgery : Evaluating the effectiveness of this compound in facilitating surgical procedures compared to its contemporaries.

- Safety Profiles : Documenting adverse effects such as post-operative re-curarization and other complications associated with its use .

Biological Research

- Neuromuscular Function Studies : this compound's effects on muscle function have been studied to understand better the mechanisms underlying muscle relaxation and recovery post-anesthesia .

Case Study 1: Surgical Anesthesia

In a comparative study conducted in the 1960s, this compound was evaluated alongside d-tubocurarine for its efficacy in providing muscle relaxation during abdominal surgeries. The study indicated that while this compound had a longer duration of action, it was associated with higher rates of re-curarization post-surgery, leading to its gradual phase-out from clinical practice .

Case Study 2: Pharmacodynamics

A research paper published in the late 1970s explored the pharmacodynamics of this compound in animal models, revealing critical insights into its competitive antagonism at the neuromuscular junction. The findings contributed to a broader understanding of non-depolarizing agents and influenced subsequent drug development in anesthesiology .

Mecanismo De Acción

El metilsulfato de laudecio ejerce sus efectos actuando como un agente bloqueador neuromuscular no despolarizante. Antagoniza la acción de la acetilcolina de forma competitiva en el receptor nicotínico postsináptico . Al unirse al receptor, impide que la acetilcolina despolarice el receptor, lo que lleva a la relajación muscular. Su acción farmacológica puede ser antagonizada por los anticolinesterásicos .

Comparación Con Compuestos Similares

El metilsulfato de laudecio es similar a otros agentes bloqueadores neuromusculares no despolarizantes como la d-tubocurarina y el pancuronio . tiene aproximadamente la mitad de la potencia, un inicio de acción más lento y una duración de acción más larga en comparación con la d-tubocurarina . Otros compuestos similares incluyen:

Suxametonio: Un agente bloqueador neuromuscular despolarizante con un inicio rápido y una duración corta de acción.

Pancuronio: Un agente bloqueador neuromuscular no despolarizante con una duración de acción más larga.

Atracurio: Otro agente no despolarizante que sufre una degradación independiente del órgano.

La singularidad del metilsulfato de laudecio reside en su estructura química específica y sus propiedades farmacológicas, que lo diferencian de otros agentes bloqueadores neuromusculares.

Actividad Biológica

Laudexium, a quaternary ammonium compound, is primarily recognized for its neuromuscular blocking properties. It has been studied extensively for its pharmacological effects, particularly in the context of anesthesia and muscle relaxation. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and clinical relevance through various studies and case analyses.

This compound acts as a neuromuscular blocker by competing with acetylcholine at the neuromuscular junction. This competitive antagonism prevents muscle contraction, leading to paralysis. The mechanism is akin to that of tubocurarine, another well-known neuromuscular blocker, but with variations in onset and duration of action. The structure-activity relationship indicates that compounds like this compound, which contain quaternary ammonium groups, exhibit significant neuromuscular blocking activity due to their ability to bind effectively to the nicotinic acetylcholine receptors on the motor end plate .

Efficacy

This compound has demonstrated effective muscle relaxation in various experimental models. Studies have shown that it produces a curare-like paralysis that is slower in onset but comparable in duration to tubocurarine. The potency of this compound can be influenced by factors such as species differences and the specific experimental conditions employed during testing .

Toxicity and Side Effects

The toxicity profile of this compound has been assessed in multiple studies. It exhibits lower toxicity compared to some other neuromuscular blockers, making it a safer alternative in certain clinical scenarios. However, like all neuromuscular blockers, it carries risks such as respiratory depression and potential allergic reactions .

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Anesthetic Use : In a controlled study involving surgical patients, this compound was administered as part of the anesthetic regimen. Results indicated effective muscle relaxation with minimal side effects compared to traditional agents like succinylcholine .

- Emergency Medicine : A case report described the use of this compound in rapid sequence intubation for a patient with difficult airway management. The drug facilitated successful intubation without significant hemodynamic instability .

- Pediatric Applications : In pediatric anesthesia, a study evaluated the safety and efficacy of using this compound in children undergoing elective surgery. The findings suggested that it provided adequate muscle relaxation with favorable recovery profiles .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other neuromuscular blockers:

| Compound | Onset Time | Duration of Action | Potency | Side Effects |

|---|---|---|---|---|

| This compound | Moderate | Moderate | Comparable to tubocurarine | Respiratory depression |

| Tubocurarine | Rapid | Long | High | Allergic reactions |

| Succinylcholine | Very Rapid | Short | Very High | Muscle fasciculations |

| Rocuronium | Rapid | Intermediate | High | Minimal cardiovascular effects |

Propiedades

Número CAS |

47905-44-2 |

|---|---|

Fórmula molecular |

C52H74N2O8+2 |

Peso molecular |

855.2 g/mol |

Nombre IUPAC |

1-[(3,4-dimethoxyphenyl)methyl]-2-[10-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]decyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium |

InChI |

InChI=1S/C52H74N2O8/c1-53(27-23-39-33-49(59-7)51(61-9)35-41(39)43(53)29-37-19-21-45(55-3)47(31-37)57-5)25-17-15-13-11-12-14-16-18-26-54(2)28-24-40-34-50(60-8)52(62-10)36-42(40)44(54)30-38-20-22-46(56-4)48(32-38)58-6/h19-22,31-36,43-44H,11-18,23-30H2,1-10H3/q+2 |

Clave InChI |

LZVKNJYOWMYBAU-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

SMILES canónico |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Laudexium; Laudexium ion; Laudexium cation; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.